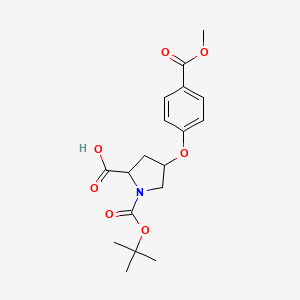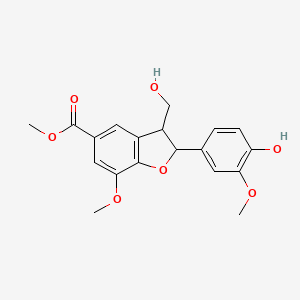![molecular formula C10H18O2Si B12106755 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a compound that belongs to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and unique spatial arrangement. The compound is characterized by the presence of a dimethoxymethylsilane group attached to the bicyclo[2.2.1]heptane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with silane reagents. One common method involves the hydrosilylation of bicyclo[2.2.1]hept-2-ene with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-50°C and the reaction time ranging from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Silanol- oder Siloxanderivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, um die entsprechenden Silanderivate zu erhalten.
Substitution: Die Dimethoxymethylsilangruppe kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt.
Reduktion: Lithiumaluminiumhydrid; Reaktionen werden in der Regel in wasserfreiem Ether oder Tetrahydrofuran bei niedrigen Temperaturen durchgeführt.
Substitution: Nukleophile wie Grignard-Reagenzien oder Organolithiumverbindungen; Reaktionen werden unter inerten Atmosphären durchgeführt, um Feuchtigkeitseinfluss zu verhindern.
Hauptprodukte
Oxidation: Silanol- oder Siloxanderivate.
Reduktion: Silanderivate.
Substitution: Verschiedene substituierte Bicyclo[2.2.1]heptan-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle verwendet. Seine starre Struktur macht es nützlich bei der Entwicklung von Liganden für die Katalyse.
Biologie: Aufgrund seiner einzigartigen räumlichen Anordnung wird seine Eignung als Gerüst im Wirkstoffdesign untersucht.
Medizin: Es wird untersucht, ob es sich zur Entwicklung neuer Pharmazeutika eignet, insbesondere bei der Entwicklung von Enzyminhibitoren.
Industrie: Es wird zur Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt, da es stabil und reaktiv ist
5. Wirkmechanismus
Der Wirkmechanismus von 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silan beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die starre bicyclische Struktur der Verbindung ermöglicht es ihr, in bestimmte Bindungsstellen an Enzymen oder Rezeptoren einzupassen, wodurch deren Aktivität möglicherweise gehemmt wird. Die Dimethoxymethylsilangruppe kann hydrolysiert werden, um Silanol zu bilden, das durch Wasserstoffbrückenbindung und andere Wechselwirkungen weiter mit biologischen Molekülen interagieren kann .
Wirkmechanismus
The mechanism of action of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane involves its interaction with various molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The dimethoxymethylsilane group can undergo hydrolysis to form silanol, which can further interact with biological molecules through hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Campher: Ein Bicyclo[2.2.1]heptan-Derivat mit einer Keton-funktionellen Gruppe.
Sordarine: Naturstoffe, die das Bicyclo[2.2.1]heptan-Gerüst enthalten.
α-Santalol und β-Santalol: Bioaktive Verbindungen mit einem Bicyclo[2.2.1]heptan-Kern.
Einzigartigkeit
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silan ist einzigartig aufgrund des Vorhandenseins der Dimethoxymethylsilangruppe, die ihm eine besondere chemische Reaktivität und Stabilität verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere bei der Synthese von fortschrittlichen Materialien und Pharmazeutika .
Eigenschaften
Molekularformel |
C10H18O2Si |
|---|---|
Molekulargewicht |
198.33 g/mol |
InChI |
InChI=1S/C10H18O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
LCLJJUMYJAPZRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)


![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)


![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)

![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)


